molecular formula C5H5BrS B1339593 2-(Bromomethyl)thiophene CAS No. 45438-73-1

2-(Bromomethyl)thiophene

Cat. No. B1339593
CAS RN: 45438-73-1
M. Wt: 177.06 g/mol
InChI Key: QZOBOLDDGXPTBP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)thiophene is a brominated thiophene derivative that serves as an important intermediate in the synthesis of various thiophene-based compounds. Thiophenes are sulfur-containing heterocycles that are widely studied due to their electronic properties and applications in materials science, particularly in the field of organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives often involves catalytic processes. For instance, a copper-catalyzed thiolation annulation reaction has been developed to prepare 2-substituted benzo[b]thiophenes using 2-bromo alkynylbenzenes and sodium sulfide, indicating the potential for synthesizing related compounds . Additionally, a trace amount of copper has been used to catalyze the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to form 2-bromobenzofurans(thiophenes), showcasing a high turnover number and excellent yields . A one-pot synthesis involving copper-catalyzed intermolecular C-S bond formation followed by palladium-catalyzed intramolecular arene-alkene coupling has also been described for the synthesis of substituted benzo[b]thiophenes . Moreover, a practical one-pot synthesis from bromoenynes and o-alkynylbromobenzenes has been developed, which includes a Pd-catalyzed C-S bond formation and heterocyclization .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various analytical techniques. For example, the structure of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis, which is crucial for understanding the geometry and electronic properties of such compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The Suzuki coupling reaction has been employed to synthesize 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, demonstrating the versatility of thiophene derivatives in cross-coupling reactions . Furthermore, the synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene was compared using Suzuki and Negishi reactions, with the Suzuki reaction providing a higher yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are of significant interest. Vibrational spectra and density functional theory (DFT) simulations have been used to study the properties of a new thiophene derivative, providing insights into its geometric parameters and vibrational frequencies . The synthesis of poly[3-hexyl-4-(6-bromohexyl)thiophene] highlights the solubility and thermal properties of thiophene-based polymers, which are important for their practical applications .

Scientific Research Applications

1. Halogenation in Thiophene Chemistry

The uncatalyzed side-chain halogenation of polymethyl-substituted thiophenes, including 2-(bromomethyl)thiophene, demonstrates the regioselective synthesis of various thiophene derivatives. For instance, bromination of tetramethylthiophene yields 2-bromomethyl-3,4,5-trimethylthiophene, showcasing the significance of 2-(bromomethyl)thiophene in organic synthesis and chemical modifications (Nakayama et al., 1993).

2. Synthesis of Annellated Diene

2-(Bromomethyl)thiophene is utilized in the creation of annellated dienes, which are essential in the synthesis of polycyclic compounds. The reaction of 2,3-bis(bromomethyl)-benzo[b]thiophene with sodium iodide exemplifies its role in generating reactive diene structures, crucial for cycloaddition reactions and further organic synthesis applications (Dyker & Kreher, 1988).

3. Tandem Cyclization in Heterocyclic Synthesis

Methyl 2-(bromomethyl)thiophene-3-carboxylates are key intermediates in the synthesis of complex heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This demonstrates the importance of 2-(bromomethyl)thiophene in tandem cyclization reactions for constructing intricate molecular architectures (Yagodkina-Yakovenko et al., 2018).

4. Catalyzed Annulation in Organic Synthesis

2-(Bromomethyl)thiophene serves as a substrate in copper-catalyzed thiolation annulation reactions, forming a variety of 2-substituted benzo[b]thiophenes. This process highlights its role in synthesizing diverse organic compounds, particularly in the context of catalyzed annulation reactions (Sun et al., 2011).

5. Antithrombotic and Haemolytic Activity

The regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives showcases the pharmacological potential of 2-(bromomethyl)thiophene-based compounds. These derivatives exhibit significant haemolytic and antithrombolytic activities, suggesting their use as therapeutic agents (Rizwan et al., 2014).

6. Microwave-Assisted Synthesis of Oligomers

2-(Bromomethyl)thiophene is instrumental in the microwave-assisted synthesis of thiophene oligomers. This technique offers a rapid and efficient method for preparing thiophene-based polymers, underlining the importance of 2-(bromomethyl)thiophene in advanced material synthesis (Melucci et al., 2002).

Safety And Hazards

Safety measures should be taken while handling 2-(Bromomethyl)thiophene. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also a slight fire hazard when exposed to heat or flame .

Future Directions

Thiophene and its substituted derivatives, including 2-(Bromomethyl)thiophene, have shown promising applications in the field of medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOBOLDDGXPTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474031
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)thiophene

CAS RN

45438-73-1
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
EK Burke, EN Welsh, KN Robertson, AWH Speed - Synthesis, 2023 - thieme-connect.com
Naphtho[2,3-b]thiophene is a linear sulfur-containing polycyclic aromatic hydrocarbon. Naphtho[2,3-b]thiophene and its derivatives are commonly accessed by a Bradsher cyclization. …
MS Yagodkina-Yakovenko, AV Bol'but… - Russian Journal of …, 2018 - Springer
Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates which underwent …
T Matsuda, Y Funae, M Yoshida, T Takaya - 1999 - Taylor & Francis
… potassium methacrylate and 2-bromomethyl thiophene. Route B is suitable for brominated thiophene methacrylate because brominated 2-bromomethyl-thiophene is easily synthesized …
L Damodharan, V Pattabhi, M Behera… - Journal of molecular …, 2004 - Elsevier
… The synthetic strategy for the preparation of compound I starts with 2-bromomethyl thiophene a… Along similar lines, compound II was prepared from 5-bromo-2-bromomethyl thiophene b (…
M Werner, C Bruhn, D Steinborn - Transition metal chemistry, 2009 - Springer
Diacetylplatinum(II) complexes [Pt(COMe) 2 (N^N)] (N^N = bpy, 3a; 4,4′-t-Bu 2 -bpy, 3b) were found to undergo oxidative addition reactions with organyl halides. The reaction of 3a …
C Jochum - Computer Aided Innovation of New Materials II, 1993 - Elsevier
… 5 OF 5 BRN 106294 Beilstein CN 2-bromomethyl-thiophene 2-Brommethyl-thiophen Figure … 5 OF 5 BRN 106294 Beilstein CN 2-bromomethyl-thiophene 2-Brommethyl-thiophen Figure …
YL Gol'dfarb, BP Fabrichnyi, VI Rogovik - … of the Academy of Sciences of …, 1965 - Springer
By the reaction of organolithiurn derivatives of the thiophene series with chloromethyl methyl ether, the corresponding (methoxymethyl)thiophenes were obtained. 2. Under the action of …
CK Sha, CP Tsou - The Journal of Organic Chemistry, 1990 - ACS Publications
Thieno[2,3-c]pyrroles: synthesis, Diels-Alder reaction, and synthetic utility Page 1 2446 J. Org. Chem. 2446-2450 Thieno[2,3-c]pyrroles: Synthesis, Diels-Alder Reaction, and Synthetic …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
RPR Bhoomireddy, LGB Narla… - Applied …, 2019 - Wiley Online Library
Cu 2 O nanoparticles supported on hydrogen trititanate nanotubes (Cu 2 O/HTNT) catalysts have been efficiently catalyzed the multicomponent synthesis of 1,2,3‐triazoles in water at …
W Zang, Y Wei, M Shi - Chemistry–An Asian Journal, 2018 - Wiley Online Library
Herein, the first example of gold‐catalyzed benzylation of (hetero)aryl boronic acids with (hetero)benzyl bromides to give the corresponding cross‐coupling products in moderate to …

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